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Abstract

The inv gene of Yersinia enterocolitica and Yersinia pseudotuberculosis encodes a pivotal
virulence factor, invasin, which mediates the initial stages of infection by facilitating bacterial
entry into host cells. This technical guide provides a comprehensive overview of the genetic
locus of the inv gene, its intricate regulatory network, and the experimental methodologies used
to elucidate its function. Quantitative data on gene expression and protein-DNA interactions are
summarized, and detailed protocols for key experimental procedures are provided.
Furthermore, signaling pathways and experimental workflows are visualized using Graphviz
diagrams to offer a clear and concise understanding of the molecular mechanisms governing
inv expression and invasin-mediated pathogenesis. This document is intended to serve as a
valuable resource for researchers and professionals involved in the study of Yersinia virulence
and the development of novel anti-infective therapies.

The inv Genetic Locus

The inv gene is located on the chromosome of pathogenic Yersinia species, with the notable
exception of Yersinia pestis, where it exists as a non-functional pseudogene due to the
insertion of an IS200-like element.[1] In Y. enterocolitica and Y. pseudotuberculosis, the inv
gene is part of a complex regulatory landscape that allows the bacterium to finely tune the
expression of invasin in response to environmental cues.
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The inv locus is not typically part of a large operon with other virulence factors, but its
expression is tightly controlled by a number of trans-acting regulatory proteins whose genes
are located elsewhere on the chromosome. The promoter region of the inv gene contains
binding sites for several key regulatory proteins, including RovA, H-NS, and YmoA, which
collectively govern its transcriptional activity.

Regulation of inv Gene Expression

The expression of the inv gene is multifactorial, responding to environmental signals such as
temperature and pH. This regulation is primarily mediated by a complex interplay of
transcriptional activators and repressors.

Key Regulatory Proteins

* RovA: A member of the MarR/SIyA family of transcriptional regulators, RovA is a key
activator of inv expression.[2] It binds directly to the inv promoter region and is essential for
high-level transcription of the gene.[3][4] RoVA expression itself is subject to autoregulation
and is influenced by other regulatory proteins and environmental signals.[5][6][7]

o H-NS (Histone-like Nucleoid-Structuring Protein): H-NS is a global transcriptional repressor
in Gram-negative bacteria that preferentially binds to AT-rich DNA, often found in virulence
gene promoters.[8] H-NS binds to the inv promoter and represses its transcription,
particularly at the host temperature of 37°C.[3][9]

e YmOA: This protein acts as a co-repressor with H-NS. YmoA does not bind DNA directly but
is thought to interact with H-NS to form a more stable repressor complex on the inv
promoter, enhancing the silencing effect of H-NS.[3][9][10] The expression of ymoA itself is
regulated and contributes to the overall control of inv transcription.[11][12]

e RovM: This LysR-type transcriptional regulator indirectly represses inv expression by
negatively regulating the expression of rovA.[6]

Environmental Regulation

o Temperature:inv expression is thermoregulated, with maximal expression occurring at
ambient temperatures (26°C) and repression at the host's body temperature (37°C).[13][14]
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This is thought to be mediated by the increased repressive activity of the H-NS/YmoA
complex at 37°C.[9]

e pH: At 37°C, a decrease in pH to around 5.5 can alleviate the H-NS/YmoA-mediated

repression and lead to an increase in inv expression.[1][14] This suggests that the acidic

environment of the gut may play a role in modulating invasin production during infection.

Quantitative Data on inv Gene Regulation

The following tables summarize key quantitative data related to the regulation of the inv gene

and the function of its product, invasin.

o ] Binding Affinity Effect on inv
Regulator Binding Site . Reference
(Kd) Expression
RovA inv promoter ~100 nM Activation [4]
High affinity
H-NS inv promoter (specific Kd not Repression [3]
determined)
Condition Relative inv mRNA Level Reference
26°C High [13][14]
37°C Low [13][14]
37°C,pH 5.5 High [1][14]
Cell Line Invasion Efficiency (%) Reference
HEp-2 ~5-10% [15]
CHO Variable [10]
Caco-2 Low [10]

Experimental Protocols
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This section provides detailed methodologies for key experiments used to study the inv gene

and its regulation.

Transposon Mutagenesis to Identify inv Regulators

This protocol describes a method for generating a library of random transposon insertions in

the Yersinia chromosome to screen for mutants with altered inv expression.

o Preparation of Electrocompetent Yersinia Cells:

Grow Yersinia enterocolitica overnight at 28°C in Luria-Bertani (LB) broth.

Inoculate 500 ml of fresh LB broth with the overnight culture and grow to an OD600 of 0.5-
0.7.

Chill the culture on ice for 30 minutes.
Pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
Wash the cell pellet three times with ice-cold 10% glycerol.

Resuspend the final pellet in a small volume of 10% glycerol and store in aliquots at
-80°C.

o Electroporation of Transposon:

o

Thaw an aliquot of electrocompetent cells on ice.

Add 1-2 pl of a purified transposon delivery vector (e.g., a suicide vector carrying a mini-
Tn5 transposon) to the cells.

Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette (0.2 cm gap).

Electroporate using a Bio-Rad Gene Pulser or equivalent device with the following
settings: 2.5 kV, 25 uF, 200 Q.

Immediately add 1 ml of SOC medium to the cuvette and transfer the cell suspension to a
microfuge tube.
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o Incubate at 28°C for 1-2 hours with gentle shaking to allow for expression of the antibiotic
resistance marker on the transposon.

e Selection and Screening of Mutants:

o Plate serial dilutions of the electroporated cells onto LB agar plates containing the
appropriate antibiotic to select for transposon insertion mutants.

o To screen for altered inv expression, replica-plate the mutant colonies onto agar
containing a reporter for inv promoter activity (e.g., a chromogenic substrate for (3-
galactosidase if using a inv-lacZ fusion).

o Identify colonies with altered reporter activity (e.g., white colonies on X-gal plates for
repressors, or blue colonies under repressive conditions for activators).

« ldentification of the Transposon Insertion Site:
o Isolate genomic DNA from the mutant of interest.

o Use a method such as arbitrary PCR or inverse PCR to amplify the DNA flanking the
transposon insertion site.

o Sequence the PCR product to identify the gene disrupted by the transposon.

Gentamicin Protection Assay for Bacterial Invasion

This assay is used to quantify the ability of Yersinia to invade cultured mammalian cells.
e Cell Culture and Bacterial Preparation:

o Seed mammalian epithelial cells (e.g., HEp-2) in 24-well tissue culture plates and grow to
confluence.

o Grow Yersinia strains overnight in LB broth at 26°C.

o Dilute the overnight cultures in fresh medium and grow to mid-log phase.
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o Wash the bacteria in phosphate-buffered saline (PBS) and resuspend in tissue culture
medium without antibiotics.

o Infection of Cells:

[¢]

Remove the culture medium from the confluent cell monolayers and wash with PBS.

[e]

Infect the cells with the bacterial suspension at a multiplicity of infection (MOI) of 10-100
bacteria per cell.

[e]

Centrifuge the plates at 500 x g for 5 minutes to synchronize the infection.

o

Incubate the plates at 37°C in a 5% CO2 incubator for 1-2 hours to allow for bacterial
invasion.

e Gentamicin Treatment:

o After the invasion period, wash the monolayers three times with PBS to remove non-
adherent bacteria.

o Add fresh culture medium containing gentamicin (typically 50-100 pug/ml) to each well.
Gentamicin is an antibiotic that does not efficiently penetrate eukaryotic cells and will kill
extracellular bacteria.

o Incubate for 1-2 hours at 37°C.

e Quantification of Intracellular Bacteria:

o

Wash the monolayers again three times with PBS to remove the gentamicin.

[e]

Lyse the mammalian cells by adding a solution of 1% Triton X-100 in PBS to each well.

o

Plate serial dilutions of the cell lysates onto LB agar plates.

[¢]

Incubate the plates overnight at 28°C and count the number of colony-forming units
(CFUs) to determine the number of viable intracellular bacteria.
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o Invasion efficiency is typically expressed as the percentage of the initial inoculum that
survived the gentamicin treatment.

Purification of His-tagged RovA Protein

This protocol describes the purification of recombinant His-tagged RovA protein from E. coli for
use in in vitro assays.

o Expression of His-tagged RovA:

o Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding a C- or
N-terminally His-tagged RovA under the control of an inducible promoter (e.g., the T7
promoter).

o Grow the transformed cells in LB broth containing the appropriate antibiotic to an OD600
of 0.6-0.8.

o Induce protein expression by adding IPTG (isopropyl 3-D-1-thiogalactopyranoside) to a
final concentration of 0.1-1 mM.

o Continue to grow the culture for 3-4 hours at 30°C.

e Cell Lysis:

o

Harvest the cells by centrifugation at 5,000 x g for 15 minutes.

[¢]

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NacCl, 10 mM
imidazole, pH 8.0) containing a protease inhibitor cocktail.

[¢]

Lyse the cells by sonication on ice.

o

Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
« Affinity Chromatography:
o Equilibrate a Ni-NTA (nickel-nitrilotriacetic acid) affinity column with lysis buffer.

o Load the clarified lysate onto the column.
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o Wash the column with a wash buffer containing a slightly higher concentration of imidazole
(e.g., 20 mM) to remove non-specifically bound proteins.

o Elute the His-tagged RovA protein with an elution buffer containing a high concentration of
imidazole (e.g., 250 mM).

o Protein Analysis and Storage:

[¢]

Analyze the purified protein by SDS-PAGE to assess its purity and size.

[e]

Dialyze the purified protein against a storage buffer (e.g., PBS with 10% glycerol) to
remove imidazole.

[e]

Determine the protein concentration using a Bradford or BCA assay.

o

Store the purified protein in aliquots at -80°C.

Visualizations
Signaling Pathway for inv Gene Regulation
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Caption: Regulatory network of the Yersinia inv gene.

Experimental Workflow for Gentamicin Protection Assay
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Caption: Workflow of the gentamicin protection assay.
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Caption: Logical interactions of key inv gene regulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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